molecular formula C14H11FN2O B13664404 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13664404
M. Wt: 242.25 g/mol
InChI Key: JIEKKDKRGRAVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone in the presence of a suitable catalyst. For example, the condensation of 2-aminopyridine with 3-fluorobenzaldehyde in the presence of a Lewis acid catalyst such as BF3·Et2O can yield the desired product . Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and environmentally benign solvents to ensure operational simplicity and high atom economy . The use of metal-free or green catalytic systems is also emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects . Additionally, it may interact with viral proteins, inhibiting viral replication and exhibiting antiviral activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine: Similar structure with a different position of the fluorine atom.

    2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a methoxy group .

Uniqueness

2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the fluorine atom at the 3-position and the methoxy group at the 6-position can enhance its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3

InChI Key

JIEKKDKRGRAVFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.